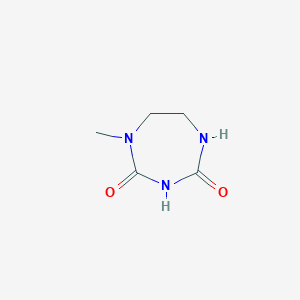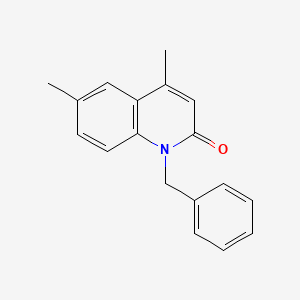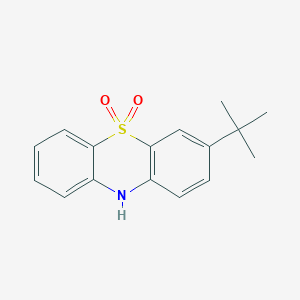
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route can also be performed under microwave conditions to enhance the reaction efficiency . The formation of the dihydro analogs is influenced by the electron density on the aromatic ring, with electron-donating groups favoring the formation of the oxazinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of microwave-assisted synthesis and optimization of reaction conditions can potentially improve the yield and efficiency of industrial production.
化学反应分析
Types of Reactions
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazinones and dihydro analogs, depending on the reaction conditions and reagents used.
科学研究应用
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its hypolipidemic activity and potential use as an antimicrobial agent.
作用机制
The mechanism of action of 4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar core structure but differ in the substitution pattern on the aromatic ring.
Quinazolinones: Another class of heterocyclic compounds with similar biological activities, particularly as antimicrobial agents.
Uniqueness
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both phenyl and phenylmethyl groups provides distinct steric and electronic effects, differentiating it from other similar compounds.
属性
CAS 编号 |
61369-32-2 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
3-benzyl-6-methyl-2-phenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C18H17NO2/c1-14-12-17(20)19(13-15-8-4-2-5-9-15)18(21-14)16-10-6-3-7-11-16/h2-12,18H,13H2,1H3 |
InChI 键 |
MXOSZPHEHOXJNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(O1)C2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


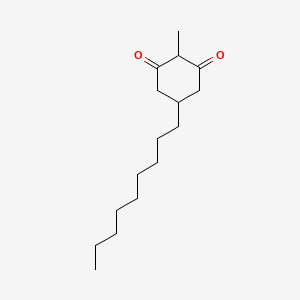
![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)

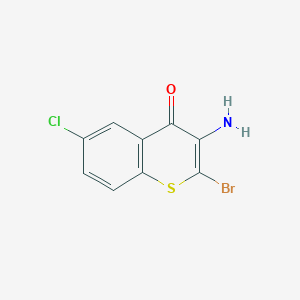
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)
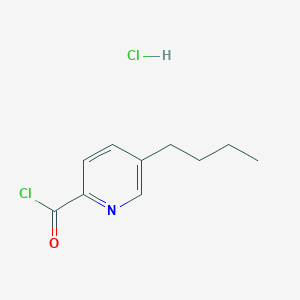
![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)
